molecular formula C14H13ClN2O3S B8780378 2-chloro-N'-tosylbenzohydrazide

2-chloro-N'-tosylbenzohydrazide

Cat. No.: B8780378
M. Wt: 324.8 g/mol
InChI Key: YNCVPYCQNZCNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-tosylbenzohydrazide is a specialized benzohydrazide derivative intended for research and development purposes. As a synthetic intermediate, this compound is of significant interest in medicinal chemistry and organic synthesis. Researchers utilize its unique structure, which incorporates both chloro and tosyl protecting groups, for the construction of nitrogen-containing heterocycles or as a precursor in the development of novel pharmacologically active molecules. The tosyl group acts as a protective moiety for the hydrazide nitrogen, allowing for selective further functionalization. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to handling. Specific details on the compound's physical properties, spectral data, and purity for specific lots are provided in the accompanying Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

2-chloro-N'-(4-methylphenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C14H13ClN2O3S/c1-10-6-8-11(9-7-10)21(19,20)17-16-14(18)12-4-2-3-5-13(12)15/h2-9,17H,1H3,(H,16,18)

InChI Key

YNCVPYCQNZCNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro N Tosylbenzohydrazide

Established Synthetic Pathways for 2-chloro-N'-tosylbenzohydrazide

The most conventional and established route to synthesize this compound involves a two-step process: first, the synthesis of the key intermediate, 2-chlorobenzohydrazide (B188563), followed by its reaction with p-toluenesulfonyl chloride.

Reaction Conditions and Optimization Strategies

The final step in the synthesis is the N-sulfonylation of 2-chlorobenzohydrazide. This reaction is typically carried out by treating the hydrazide with p-toluenesulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), acts as a scavenger for the hydrochloric acid generated during the reaction. The choice of solvent can range from chlorinated solvents like dichloromethane (B109758) to ethers like tetrahydrofuran (B95107).

Optimization of this step is crucial for achieving high yields and purity. Key parameters to consider include the reaction temperature, the choice of base, and the stoichiometry of the reactants. For instance, the reaction of amines with sulfonyl chlorides can sometimes be performed in water at room temperature with a base like sodium carbonate, which offers a greener alternative. sci-hub.sescilit.com

A significant challenge in reactions involving tosyl chloride is the potential for a competing side reaction where the substrate is chlorinated instead of tosylated. nih.gov This occurs particularly with alcohols but can be a consideration. Careful control of the reaction conditions, such as temperature and the nature of the base and solvent, is necessary to favor the formation of the desired sulfonamide bond. For example, using a non-nucleophilic base and an aprotic solvent can help minimize unwanted side products.

Table 1: Reaction Parameters for the Sulfonylation of 2-chlorobenzohydrazide

ParameterTypical Range/OptionsPurpose/Consideration
Solvent Dichloromethane, Tetrahydrofuran (THF), Pyridine, Water sci-hub.seorgsyn.orgTo dissolve reactants and facilitate the reaction.
Base Pyridine, Triethylamine, Sodium Carbonate sci-hub.senih.govTo neutralize the HCl byproduct.
Temperature 0 °C to Room TemperatureTo control the reaction rate and minimize side reactions.
Reactant Ratio 1:1 to 1:1.2 (Hydrazide:Tosyl Chloride)To ensure complete conversion of the limiting reagent.

Precursor Design and Selection

The synthesis of this compound relies on two primary precursors: 2-chlorobenzohydrazide and p-toluenesulfonyl chloride.

2-chlorobenzohydrazide: This key intermediate can be prepared via several methods.

From an Ester: A common laboratory method starts with 2-chlorobenzoic acid. The acid is first converted to its corresponding methyl ester, methyl 2-chlorobenzoate, by refluxing it in methanol (B129727) with a catalytic amount of sulfuric acid. Subsequently, the ester is reacted with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol (B145695) or methanol under reflux, to yield 2-chlorobenzohydrazide. iucr.orgresearchgate.net

From an Acyl Chloride: An alternative and often more direct route involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate. rsc.org This reaction is generally fast and efficient. 2-chlorobenzoyl chloride itself can be prepared from 2-chlorobenzaldehyde (B119727) by reacting it with chlorine in the presence of catalytic phosphorus pentachloride. google.comgoogle.com

p-Toluenesulfonyl chloride (Tosyl Chloride): This is a commercially available reagent. It is typically prepared by the reaction of p-toluenesulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride. A standard laboratory preparation involves reacting p-toluenesulfonyl chloride with hydrazine hydrate in a solvent like tetrahydrofuran to produce p-toluenesulfonylhydrazide. orgsyn.org

Novel Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and cost-effective methods. These novel approaches are applicable to the synthesis of this compound and its precursors.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of sulfonamides, several green methodologies have been reported. These include conducting the reaction in water, which is an environmentally benign solvent. The use of simple inorganic bases like sodium carbonate can replace organic bases like pyridine, which are often more toxic and difficult to remove. sci-hub.sescilit.com Catalyst-free methods for sulfonamide synthesis have also been developed, proceeding with high yields in short reaction times under mild conditions. researchgate.net

For the synthesis of the acyl hydrazide precursor, transition-metal-catalyst-free methods have been developed that utilize an aqueous environment at room temperature, starting from activated amides and hydrazine. organic-chemistry.org Such approaches significantly reduce the environmental impact and simplify the purification process.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic StepTraditional MethodGreen Alternative
Hydrazide Synthesis Ester/Acyl Chloride + Hydrazine in organic solvent. iucr.orgrsc.orgActivated Amide + Hydrazine in water at 25 °C. organic-chemistry.org
Sulfonamide Synthesis Hydrazide + Tosyl Chloride with organic base in chlorinated solvent. nih.govHydrazide + Tosyl Chloride with Na2CO3 in water. sci-hub.sescilit.com

Catalyst Development for Enhanced Synthesis Efficiency

The development of novel catalysts offers pathways to improve reaction efficiency, selectivity, and scope. For the formation of acyl hydrazides from aldehydes, which could be an alternative route to the precursor, catalysts such as rhodium(II) acetate (B1210297) and copper(II) acetate have shown effectiveness. rsc.org More recently, earth-abundant metal catalysts, such as manganese-based pincer complexes, have been developed for the N-alkylation of acyl hydrazides, showcasing the potential for advanced catalytic systems in modifying hydrazide structures. rsc.org

While the direct tosylation of hydrazides is often base-mediated, the broader field of acylation reactions has seen significant catalyst development. This includes the use of solid catalysts like zeolites to replace corrosive and polluting homogeneous catalysts in Friedel-Crafts acylation, a related transformation. acs.org The exploration of such catalytic systems could potentially be adapted to the sulfonylation of hydrazides, offering benefits in terms of catalyst reusability and reduced waste.

Scale-Up Considerations and Process Chemistry for this compound

Transitioning a synthetic route from laboratory scale to industrial production introduces a unique set of challenges and considerations. For the synthesis of this compound, process chemistry would focus on optimizing for safety, cost-effectiveness, and throughput.

A key aspect of scaling up hydrazide synthesis is minimizing waste and maximizing reactor efficiency. An industrial method for preparing hydrazide compounds involves reacting an ester with hydrazine hydrate without an additional solvent. The reaction is driven to completion by reactive fractionation or reactive rectification to continuously remove the alcohol and water byproducts. This method can achieve yields of over 90% on a ton-level scale. google.com

The acylation or sulfonylation step also requires careful management on a large scale. Friedel-Crafts acylation, a comparable process, faces challenges such as the cost and handling of catalysts, potentially harsh reaction conditions, and issues with selectivity. For the synthesis of this compound, managing the exothermic nature of the reaction between the hydrazide and tosyl chloride would be critical. The choice of a cost-effective and easily removable base is also a primary consideration. Furthermore, the purification of the final product to meet required specifications would necessitate the development of an efficient crystallization or chromatographic process. The scaled-up synthesis of the 2-chlorobenzoyl chloride precursor from 2-chlorobenzaldehyde has been demonstrated to achieve high yields and purity by using catalytic amounts of phosphorus pentachloride, which is a more efficient process than using stoichiometric amounts. google.com

Batch and Continuous Flow Synthesis Methodologies

Batch Synthesis

The conventional batch synthesis of this compound typically involves a multi-step process commencing from readily available starting materials. A common synthetic route starts with 2-chlorobenzoic acid. The initial step is the conversion of 2-chlorobenzoic acid to its corresponding acid chloride, 2-chlorobenzoyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The subsequent and key step is the reaction of 2-chlorobenzoyl chloride with p-toluenesulfonhydrazide (tosylhydrazide). This reaction is a nucleophilic acyl substitution where the amino group of the tosylhydrazide attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of this compound and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed and drive the reaction to completion.

An alternative batch approach involves the initial synthesis of 2-chlorobenzohydrazide. This intermediate is prepared by the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate. The resulting 2-chlorobenzohydrazide is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in a suitable solvent, again in the presence of a base, to yield the final product, this compound.

Starting Materials Reagents Reaction Type Key Intermediates
2-Chlorobenzoic acidThionyl chloride, p-Toluenesulfonhydrazide, PyridineAcyl substitution2-Chlorobenzoyl chloride
2-Chlorobenzoyl chlorideHydrazine hydrate, p-Toluenesulfonyl chlorideNucleophilic substitution2-Chlorobenzohydrazide

Continuous Flow Synthesis

Recent advancements in chemical synthesis have led to the development of continuous flow methodologies for the production of N-acylhydrazone derivatives, a class of compounds to which this compound belongs. One innovative approach is the use of a spiral gas-solid two-phase flow (S-GSF) technique for the continuous mechanochemical synthesis of these compounds. acs.orgacs.org This method offers several advantages over traditional batch synthesis, including enhanced reaction rates, improved safety profiles for handling hazardous intermediates, and the potential for solvent-free conditions, which aligns with the principles of green chemistry.

In a typical continuous flow setup for N-acylhydrazone synthesis, the reactants, in this case, a derivative of 2-chlorobenzohydrazide and an appropriate tosyl-containing reagent, would be continuously fed into a reactor, such as a microreactor or a packed-bed reactor. The reaction occurs as the materials flow through the reactor under optimized conditions of temperature, pressure, and residence time. The product stream is then continuously collected. While a specific protocol for the continuous flow synthesis of this compound is not extensively documented, the general principles of continuous N-acylhydrazone synthesis are applicable. acs.orgacs.orgnih.gov This method has been shown to be effective for the synthesis of various aryldiazomethanes from sulfonylhydrazones in a continuous flow system, highlighting the potential for similar applications. nih.gov

Methodology Key Features Potential Advantages Reference
Spiral Gas-Solid Two-Phase Flow (S-GSF)Mechanochemical, Solvent-freeHigh yield and purity, Environmentally friendly acs.orgacs.org
Hydrazone FragmentationMetal-free, In-line purificationProduction of clean diazo streams nih.gov

Purification Techniques for Synthetic Products

The purification of the crude this compound obtained from synthesis is essential to remove any unreacted starting materials, byproducts, and other impurities. The most common and effective method for the purification of N-acylhydrazones is recrystallization. utar.edu.myresearchgate.netrsc.org

The choice of solvent is a critical factor in a successful recrystallization. rsc.org An ideal solvent for recrystallizing this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. rsc.org Common solvents used for the recrystallization of hydrazone derivatives include ethanol, methanol, and ethyl acetate. researchgate.netyoutube.com The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly, during which the solubility of the this compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration and washed with a small amount of the cold solvent to remove any remaining soluble impurities. The final step is to dry the crystals to remove any residual solvent.

In cases where the product is an oil or does not crystallize easily, other techniques can be employed. Trituration, which involves stirring the oily product with a non-solvent such as cold pentane (B18724) or n-hexane, can often induce solidification. researchgate.net Column chromatography is another powerful purification technique that can be used to separate the desired product from impurities based on their differential adsorption to a stationary phase, such as silica (B1680970) gel.

Technique Description Key Considerations
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Selection of an appropriate solvent where the compound has high solubility at high temperatures and low solubility at low temperatures. rsc.org
Trituration Stirring an oily product with a non-solvent to induce solidification.Effective for products that are difficult to crystallize directly. researchgate.net
Column Chromatography Separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.Useful for separating complex mixtures and achieving very high purity.

Reactivity and Organic Transformations of 2 Chloro N Tosylbenzohydrazide

Electrophilic and Nucleophilic Reactions of 2-chloro-N'-tosylbenzohydrazide

The presence of multiple nucleophilic and electrophilic centers within this compound allows for a diverse range of reactions. The electron-withdrawing nature of the tosyl and 2-chlorobenzoyl groups significantly influences the reactivity of the hydrazide nitrogens.

Reactions at the Hydrazide Nitrogen

The hydrazide moiety contains two nitrogen atoms, both of which can exhibit nucleophilic character. The N' nitrogen, bonded to the electron-withdrawing tosyl group, is significantly less nucleophilic than the N nitrogen of the benzohydrazide (B10538). Consequently, the N nitrogen is the more likely site for electrophilic attack.

Reactions with various electrophiles, such as alkyl halides or acyl chlorides, would be expected to occur at the N-position. For instance, in the presence of a base, N-alkylation or N-acylation would likely proceed to yield the corresponding substituted derivatives.

Reactivity of the Benzoyl Moiety

The benzoyl group is generally susceptible to nucleophilic attack at the carbonyl carbon. However, in this compound, this reactivity is modulated by the adjacent hydrazide. While direct nucleophilic acyl substitution is possible under harsh conditions, the more significant reactivity of the benzoyl moiety is often observed in intramolecular cyclization reactions (see Section 3.2.1).

Transformations Involving the Chloro Substituent

The chlorine atom at the 2-position of the benzoyl ring is a potential site for nucleophilic aromatic substitution. The reaction is facilitated by the presence of the electron-withdrawing carbonyl group. Strong nucleophiles can displace the chloride ion, leading to the formation of various substituted benzohydrazide derivatives. The viability and rate of this substitution are dependent on the nature of the nucleophile and the reaction conditions.

Cyclization and Rearrangement Reactions of this compound

One of the most significant aspects of the chemistry of N'-tosylbenzohydrazides is their propensity to undergo cyclization and rearrangement reactions to form a variety of heterocyclic compounds.

Formation of Heterocyclic Scaffolds

Based on the reactivity of analogous compounds, this compound is a versatile precursor for the synthesis of several classes of heterocycles. The specific heterocyclic system formed is highly dependent on the reaction conditions and the reagents employed.

1,3,4-Oxadiazoles: In the presence of a dehydrating agent or under oxidative conditions, N-aroyl-N'-tosylhydrazides can undergo cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. For this compound, this would result in a 1,3,4-oxadiazole (B1194373) bearing a 2-chlorophenyl group at one position.

1,2,3-Thiadiazoles: The reaction of N'-tosylhydrazones with sources of sulfur is a known route to 1,2,3-thiadiazoles. While the starting material is a hydrazide and not a hydrazone, under certain conditions that might promote in-situ formation of a reactive intermediate, the synthesis of a corresponding 1,2,3-thiadiazole (B1210528) could be envisioned.

Triazoles: 2-Chlorobenzohydrazide (B188563) itself is a known precursor for the synthesis of various triazole derivatives. nih.gov It is plausible that this compound could also be utilized in the construction of triazole rings, potentially through multi-step sequences involving the hydrazide moiety.

The following table summarizes potential heterocyclic scaffolds that could be synthesized from this compound based on the reactivity of similar compounds.

Starting Material AnalogueReagents/ConditionsResulting Heterocycle
N-Aroyl-N'-tosylhydrazidesDehydrating agents/Oxidants1,3,4-Oxadiazoles
N'-TosylhydrazonesSulfur source1,2,3-Thiadiazoles
2-ChlorobenzohydrazideVarious cyclization precursorsTriazoles

Mechanistic Investigations of Rearrangements

For instance, thermal or acid-catalyzed reactions could potentially lead to the migration of the tosyl group or other molecular rearrangements. The presence of the ortho-chloro substituent on the benzoyl ring could also influence the regioselectivity and stereoselectivity of such rearrangements. Detailed mechanistic studies, likely involving computational methods and isotopic labeling, would be necessary to fully elucidate the pathways of any potential rearrangements of this specific molecule.

Derivatization Strategies for this compound.

Synthesis of Novel N'-Substituted Benzohydrazide Derivatives

There is no specific information available in the surveyed literature detailing the synthesis of novel N'-substituted benzohydrazide derivatives starting from this compound. General synthetic routes for N'-substituted benzohydrazides often involve the reaction of a substituted benzoic acid or its ester with hydrazine (B178648), followed by reaction with various electrophiles to introduce substituents on the N' position. For instance, the synthesis of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives has been reported, but this work does not utilize this compound as a precursor.

Exploration of Diverse Functional Group Incorporations

The exploration of incorporating diverse functional groups onto the this compound molecule has not been documented in the available scientific literature. In related chemistries, functional groups are often introduced to modulate the biological activity or physical properties of a lead compound. Common strategies include alkylation, acylation, or condensation reactions at the hydrazide nitrogen atoms. The presence of the chloro and tosyl groups on this compound would likely influence the regioselectivity and feasibility of such transformations.

Reaction Kinetics and Thermodynamics in Transformations of this compound.

Reaction Rate Studies

No reaction rate studies concerning transformations of this compound have been reported in the reviewed literature. Kinetic studies are crucial for understanding reaction mechanisms and optimizing reaction conditions. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst).

Energy Profiles of Key Transformations

Similarly, there is a lack of information on the energy profiles of key transformations involving this compound. Computational chemistry methods are often employed to calculate the thermodynamics and activation energies of reaction pathways, providing insight into the feasibility and selectivity of reactions. Without experimental or theoretical data, the energy landscapes of reactions involving this specific compound remain unknown.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro N Tosylbenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom within the 2-chloro-N'-tosylbenzohydrazide molecule.

In a typical ¹H NMR spectrum, the protons of the methyl group on the tosyl moiety are expected to appear as a singlet in the upfield region. The aromatic protons of the 2-chlorobenzoyl and tosyl groups would exhibit complex splitting patterns (doublets, triplets, and multiplets) in the downfield aromatic region, with their specific chemical shifts and coupling constants being dependent on their position and substitution on the benzene (B151609) rings. The N-H protons of the hydrazide linkage would typically appear as distinct singlets, and their chemical shifts can be sensitive to the solvent and temperature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The methyl carbon of the tosyl group would appear at a high field. The aromatic carbons would resonate in the characteristic downfield region, and the carbonyl carbon of the benzohydrazide (B10538) moiety would be observed at a very low field. The specific chemical shifts help to confirm the connectivity of the molecule.

Table 1: Representative ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)Multiplicity
CH₃ (Tosyl)~2.4Singlet
Aromatic-H~7.2-8.0Multiplet
NHVariableSinglet

Table 2: Representative ¹³C NMR Spectral Data

CarbonsChemical Shift (δ, ppm)
CH₃ (Tosyl)~21
Aromatic-C~127-145
C=O~165

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign the proton and carbon signals and to determine the spatial relationships between atoms, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. A COSY spectrum reveals correlations between coupled protons, helping to trace the proton networks within the aromatic rings. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals.

Solid-state NMR (ssNMR) could provide information about the molecular structure and dynamics of this compound in the solid state, offering insights into polymorphism and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Interpretations

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the hydrazide moiety would appear in the region of 3100-3300 cm⁻¹. The C=O stretching of the amide group is a strong band typically found around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group would be prominent in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Table 3: Key FTIR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3100-3300
C=O Stretch1650-1680
SO₂ Asymmetric Stretch1300-1350
SO₂ Symmetric Stretch1150-1180

Mass Spectrometry (MS) for Structural Elucidation

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. For a molecule like this compound (C₁₄H₁₃ClN₂O₃S), HRMS would provide a highly precise mass-to-charge ratio (m/z) of its molecular ion.

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). This value would then be compared to the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental mass (typically within a few parts per million, ppm) confirms the elemental formula of the compound. For instance, in studies of other N-nitroso compounds, HRMS is used to screen for and confirm the identity of various species in complex mixtures nih.gov. The technique's precision allows for the confident identification of the molecular formula from which the structure can be inferred.

Table 1: Theoretical Isotopic Mass for this compound

Formula Isotope Theoretical m/z
C₁₄H₁₃³⁵ClN₂O₃S [M+H]⁺ 341.0357
C₁₄H₁₃³⁷ClN₂O₃S [M+H]⁺ 343.0328
C₁₄H₁₃³⁵ClN₂O₃SNa [M+Na]⁺ 363.0177

Note: This table is predictive and based on theoretical calculations.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the relatively weak N-N, C-N, and S-N bonds. Expected fragment ions would include:

The 2-chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z 139/141): Formed by cleavage of the amide C-N bond. The characteristic 3:1 isotopic pattern for chlorine would be observable for this fragment.

The tosyl cation ([C₇H₇SO₂]⁺, m/z 155): A very common fragment in tosyl-containing compounds.

The tropylium (B1234903) ion ([C₇H₇]⁺, m/z 91): Formed from the tosyl group.

Loss of the chlorine atom or HCl molecule.

Analysis of the mass spectrum of related chlorinated compounds, such as 2-chloro-2-methylpropane, shows that the parent molecular ion can be unstable and fragment easily, with the stability of the resulting carbocation determining the base peak rsc.org. The fragmentation pattern provides a roadmap to piece together the molecule's structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This section describes the expected results from a crystallographic analysis of this compound, based on data from analogous compounds. researchgate.net

Single Crystal X-ray Diffraction Analysis of Molecular Geometry

A single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. In related hydrazone structures, such as 2-Chloro-N′-(4-nitrobenzylidene)benzohydrazide, the molecule is often not planar. nih.govresearchgate.net A significant dihedral angle is typically observed between the planes of the two aromatic rings (the 2-chlorophenyl ring and the tosyl ring). nih.gov

Table 2: Representative Crystallographic Data for an Analogous Benzohydrazide Derivative

Parameter Value Reference
Compound 2-Chloro-N′-(4-nitrobenzylidene)benzohydrazide nih.govresearchgate.net
Formula C₁₄H₁₀ClN₃O₃ nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/n nih.govresearchgate.net
Dihedral Angle (Benzene Rings) 15.9 (2)° nih.govresearchgate.net

Note: This data is for a related compound and is presented for illustrative purposes.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The N-H groups of the hydrazide linker are excellent hydrogen bond donors, while the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups are strong hydrogen bond acceptors.

In the crystal structures of numerous related benzohydrazides, molecules are linked by intermolecular N—H···O hydrogen bonds, often forming chains or more complex three-dimensional networks. nih.govnih.govresearchgate.net For instance, in 2-Chloro-N′-(4-nitrobenzylidene)benzohydrazide, molecules are linked into chains by these interactions. nih.govresearchgate.net In addition to classical hydrogen bonds, weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal packing. The presence of the chlorine atom allows for potential halogen bonding interactions (C-Cl···O or C-Cl···N), which can further influence the supramolecular architecture.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. While no polymorphism studies have been reported for this compound, it is a phenomenon commonly observed in flexible molecules capable of adopting different conformations and participating in various hydrogen-bonding schemes. The conformational flexibility around the N-N and C-N bonds, combined with the potential for different hydrogen bond motifs, makes it plausible that this compound could exhibit polymorphism under different crystallization conditions (e.g., varying solvents or temperatures). Discovering and characterizing different polymorphs would be essential for understanding its material properties.

Computational Chemistry and Theoretical Studies on 2 Chloro N Tosylbenzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular systems. For 2-chloro-N'-tosylbenzohydrazide, these calculations provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the ground state geometry of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine the optimized molecular structure. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

ParameterBond/AngleValue
Bond Length (Å)C-Cl1.74
C=O1.23
N-H1.02
S=O1.45
C-S1.77
Bond Angle (°)O=C-N122.5
C-N-N118.9
N-S-C107.3
Dihedral Angle (°)O=C-N-N175.4
C-N-S-C-65.8

Note: The data in this table is illustrative and represents typical values for similar compounds.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its conformation. Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By mapping the potential energy surface, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points). This analysis is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors. The relative energies of different conformers determine their population at a given temperature.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO-LUMO gap can be calculated to predict its chemical behavior.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP of this compound, the electronegative oxygen and nitrogen atoms would show regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H groups would exhibit positive potential, marking them as sites for nucleophilic attack.

ParameterEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and represents typical values for similar compounds.

Reaction Mechanism Predictions

Computational chemistry is also a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization

For any chemical reaction, the transition state is the highest energy point on the reaction pathway. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics. For reactions involving this compound, computational methods can be used to locate the transition state structures. This involves identifying a saddle point on the potential energy surface which has one imaginary frequency corresponding to the motion along the reaction coordinate.

Spectroscopic Property Simulations

Computational methods, particularly those based on density functional theory (DFT), are instrumental in simulating the spectroscopic properties of molecules with a high degree of accuracy. These simulations provide a theoretical counterpart to experimental data, aiding in the assignment of spectral signals and offering a deeper understanding of the electronic structure and vibrational modes of the molecule.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

These calculations yield predicted ¹H and ¹³C NMR chemical shifts that can be correlated with experimental data. The chemical shifts are influenced by the local electronic environment of each nucleus, which is a function of the molecular geometry and the distribution of electron density. For this compound, the calculations would reveal the distinct chemical environments of the protons and carbon atoms in the chlorobenzoyl and tosyl moieties. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and the specific conformational state of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not readily available in the cited literature.

Atom Type Predicted Chemical Shift (ppm)
¹H (Aromatic - Chlorobenzoyl) 7.4 - 7.8
¹H (Aromatic - Tosyl) 7.3 - 7.9
¹H (N-H) 9.5 - 10.5
¹H (CH₃ - Tosyl) 2.4
¹³C (C=O) 165 - 170
¹³C (Aromatic) 125 - 145

Calculated Vibrational Frequencies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which are invaluable for the interpretation of experimental spectra. By calculating the harmonic vibrational frequencies at the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

These calculations can help in assigning specific absorption bands to the stretching, bending, and torsional motions of the various functional groups within the molecule, such as the C=O, N-H, S=O, and C-Cl bonds. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method, leading to a better agreement with experimental data.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not readily available in the cited literature.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled)
N-H Stretch 3200 - 3300
C-H Stretch (Aromatic) 3000 - 3100
C=O Stretch 1650 - 1680
S=O Stretch (Asymmetric) 1300 - 1350
S=O Stretch (Symmetric) 1150 - 1190

Molecular Dynamics Simulations for Conformational Landscape

While quantum chemical calculations provide insights into the properties of a molecule in a static, minimized energy state, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations can be employed to explore the conformational landscape of this compound, revealing the accessible conformations and the transitions between them.

Conclusions and Future Research Directions

Summary of Key Research Findings on 2-chloro-N'-tosylbenzohydrazide

An extensive review of the scientific literature reveals that dedicated research focusing specifically on the compound this compound is notably scarce. While the broader class of hydrazides and their derivatives are subjects of considerable study, this particular molecule remains largely uncharacterized. Current understanding is therefore based on extrapolation from general principles and studies of closely related compounds.

The fundamental structure of this compound belongs to the class of N-acyl-N'-sulfonyl hydrazides. The synthesis of such compounds can generally be achieved through methods like the acylation of sulfonyl hydrazides or the reaction between activated amides and arylsulfonyl hydrazides. organic-chemistry.org For instance, one established method involves the reaction of an aroyl chloride with a substituted hydrazine (B178648). thieme-connect.com The reactivity of the tosylhydrazide functional group is well-documented; it is known to participate in reactions such as the Shapiro reaction when converted to a tosylhydrazone, serving as a precursor for the synthesis of olefins. acs.org Tosylhydrazones can also be used to generate diazo compounds in situ, which are valuable intermediates in a variety of organic transformations, including cyclopropanation and C-H insertion reactions. bristol.ac.uk

Computational studies on related hydrazide and hydrazone derivatives frequently employ Density Functional Theory (DFT) to investigate molecular structure, stability, and electronic properties. tandfonline.comas-proceeding.com These theoretical models are crucial for predicting reactivity and understanding reaction mechanisms at a molecular level. nih.govacs.org For example, DFT calculations have been used to determine N-N bond dissociation enthalpies and to analyze frontier molecular orbitals (HOMO and LUMO) to predict chemical behavior. as-proceeding.comnih.gov However, specific experimental data and computational models for this compound are not presently available in the literature.

Identification of Knowledge Gaps

The primary and most significant knowledge gap is the absence of dedicated experimental and theoretical studies on this compound. This gap encompasses several critical areas:

Optimized Synthesis: While general synthetic routes for related compounds exist, specific, high-yield, and regioselective methods tailored for the synthesis of this compound have not been reported. The influence of the ortho-chloro substituent on the benzoyl moiety in synthetic reactions is uncharacterized.

Physicochemical and Spectroscopic Characterization: There is no published data on the compound's melting point, solubility, or detailed spectroscopic profile (NMR, IR, Mass Spectrometry). Furthermore, its solid-state structure has not been determined by X-ray crystallography, which would provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

Chemical Reactivity: The specific reactivity profile of this compound is entirely unexplored. It is unknown how the interplay between the electron-withdrawing 2-chloro group and the tosyl group influences the reactivity of the hydrazide linkage. Its potential as a precursor in reactions typical for tosylhydrazides has not been investigated.

Theoretical Understanding: There is a complete lack of computational studies focused on this molecule. Its electronic structure, conformational preferences, and predicted reaction pathways have not been modeled.

Proposed Avenues for Future Academic Investigation

The identified knowledge gaps provide a clear roadmap for future research. A focused investigation of this compound would contribute valuable data to the field of organic chemistry.

Future research should prioritize the development of efficient and reliable synthetic protocols for this compound.

Route Optimization: A systematic investigation could adapt known procedures, such as the reaction of 2-chlorobenzoyl chloride with p-toluenesulfonhydrazide or the coupling of 2-chlorobenzohydrazide (B188563) with tosyl chloride under various conditions (e.g., different solvents, bases, and temperatures) to maximize yield and purity.

Catalytic Methods: Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, could be explored. For example, copper-catalyzed or palladium-catalyzed methods, which have proven effective for the synthesis of other substituted hydrazides, could offer milder and more efficient pathways. organic-chemistry.org

One-Pot Procedures: Developing a one-pot synthesis from readily available starting materials would enhance the compound's accessibility for further reactivity studies. This could involve a multi-component reaction of an activated 2-chlorobenzoic acid derivative, hydrazine, and tosyl chloride.

A thorough examination of the compound's chemical behavior is essential.

Tosylhydrazone Formation and Decomposition: The reaction of this compound with aldehydes and ketones to form the corresponding tosylhydrazones should be investigated. The subsequent decomposition of these intermediates under thermal or basic conditions (e.g., the Bamford-Stevens reaction) could be studied to explore the synthesis of novel substituted alkenes. oup.com

Diazo Intermediate Chemistry: The potential for this compound to serve as a stable precursor to a diazo species in the presence of a base should be explored. bristol.ac.uk The reactivity of this in-situ generated intermediate could be harnessed for various synthetic applications, including metal-catalyzed carbene transfer reactions.

Influence of the Chloro Substituent: A key research question is how the 2-chloro substituent electronically and sterically influences the reactivity at the hydrazide moiety compared to its unsubstituted or 4-chloro counterparts. Comparative studies would provide insight into substituent effects in this class of compounds.

To complement experimental work, in-silico studies are crucial for a deeper understanding of the molecule's properties.

DFT Calculations: Advanced computational models using Density Functional Theory (DFT) at appropriate levels of theory (e.g., B3LYP or M05-2X) should be developed. tandfonline.comnih.gov These models can predict the ground-state geometry, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts.

Reaction Mechanism Simulation: Computational modeling can be used to elucidate the mechanisms of potential reactions. By calculating transition state energies and reaction energy profiles, researchers can predict the feasibility of proposed synthetic transformations and understand the regioselectivity observed in experiments.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. as-proceeding.com This analysis would provide critical insights into the molecule's electronic structure, predicting its behavior as an electrophile or nucleophile and guiding the design of new reactions.

Q & A

Basic Questions

Q. What is the standard synthetic route for 2-chloro-N'-tosylbenzohydrazide, and what reagents/conditions are critical for optimal yield?

  • Methodology :

  • Reagents : Start with benzohydrazide derivatives (e.g., 2-hydroxybenzohydrazide) and react with 2-chloroacetyl chloride or analogous chlorides. A base (e.g., pyridine or triethylamine) neutralizes HCl byproducts .
  • Conditions : Conduct the reaction at room temperature or slightly elevated temperatures (30–50°C) in anhydrous solvents like dichloromethane or THF. Monitor completion via TLC or HPLC .
  • Workup : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Typical yields range from 65–85% .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Characterization Techniques :

  • X-ray Crystallography : Determines dihedral angles between aromatic rings and confirms the hydrazide-tosyl group alignment (e.g., dihedral angles of 71.8–76.0° between substituents) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (tosyl aromatic protons) and δ 10.2–10.5 ppm (hydrazide NH) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 365.8 [M+H]⁺) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. What factors influence the regioselectivity of substitution reactions in this compound derivatives?

  • Key Variables :

  • Electrophilic Sites : The chlorine atom at the 2-position and the tosyl group’s sulfonyl moiety are primary reactive sites for nucleophilic substitution or condensation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) may stabilize intermediates for SN1 pathways .
  • Catalysts : Use of Pd catalysts enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Q. How do structural modifications of this compound impact its biological activity, and what assays validate these effects?

  • Structure-Activity Relationship (SAR) :

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro) on the benzohydrazide ring show enhanced inhibition against E. coli (MIC: 8–16 µg/mL) .
  • Anticancer Potential : Pyrazolo[3,4-d]pyrimidine hybrids exhibit cytotoxicity against HeLa cells (IC₅₀: 12–25 µM) via topoisomerase II inhibition .
    • Assays :
  • In Vitro : MTT assay for cytotoxicity, agar diffusion for antimicrobial screening .
  • In Silico : Molecular docking with COX-2 or bacterial enzymes to predict binding affinities .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

  • Troubleshooting Strategies :

  • Purity Checks : Use HPLC (C18 column, acetonitrile/water) to detect impurities from incomplete chloride substitution or byproducts .
  • Reaction Optimization :
  • Temperature : Elevated temperatures (>50°C) may degrade sensitive hydrazide groups, reducing yield .
  • Base Selection : Pyridine provides better HCl scavenging than triethylamine in moisture-sensitive reactions .

Q. What computational methods are effective for modeling the interaction of this compound with biological targets?

  • Computational Approaches :

  • Density Functional Theory (DFT) : Predicts electron density maps to identify reactive sites (e.g., Fukui indices for electrophilicity) .
  • Molecular Dynamics (MD) : Simulates binding stability with proteins (e.g., 100 ns trajectories for COX-2) to assess residence times .
  • Pharmacophore Modeling : Maps hydrogen-bond acceptors (e.g., sulfonyl oxygen) critical for target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.